(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)25-15-10-8-14(9-11-15)19(24)16(12-21)20-22-17-6-4-5-7-18(17)23(20)3/h4-11,13,24H,1-3H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDKSGNIZYLDI-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by diverse sources.
Chemical Structure and Properties
The compound features a benzoimidazole core, which is known for its biological activity, particularly in drug design. The structure can be summarized as follows:
- IUPAC Name : (E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzoimidazole moiety can bind to various enzymes or receptors, modulating their activity. The acrylonitrile group may also participate in covalent bonding with biological macromolecules, influencing their functions.
Biological Activity
Research indicates that compounds with a similar benzoimidazole structure exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that benzoimidazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Certain analogs have been explored for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of benzoimidazole derivatives. The research focused on the compound's ability to inhibit tumor growth in xenograft models, demonstrating a significant reduction in tumor size compared to control groups .
Antimicrobial Properties
In another investigation, derivatives similar to (E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile were tested against various pathogens. Results indicated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Neuroprotective Effects
Research published in ACS Chemical Neuroscience examined the neuroprotective effects of benzoimidazole compounds. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for conditions like Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Substituent Effects: The 4-isopropoxyphenyl group in the target compound introduces an electron-donating ether, enhancing lipophilicity compared to the morpholinosulfonyl substituent in ’s compound, which is polar and electron-withdrawing . The absence of a phenyl substituent in ’s butanenitrile derivative results in reduced steric hindrance and lower molecular weight, likely altering solubility and reactivity .
The quinazolinone core in introduces a larger heterocycle, which may enhance binding to ATP pockets in kinases but reduces synthetic accessibility compared to the target compound’s simpler benzoimidazolylidene .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Features
Key Findings:
- The morpholinosulfonyl analog () exhibits higher solubility due to its polar substituent, making it more suitable for aqueous formulations .
- The target compound’s isopropoxy group balances lipophilicity and membrane permeability, favoring oral bioavailability compared to the quinazolinone derivative’s bulkier structure .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer : The compound contains three critical moieties:
- A 1-methyl-1H-benzimidazol-2(3H)-ylidene core, which may exhibit tautomerism (e.g., keto-enol forms), affecting electronic properties and hydrogen-bonding interactions .
- A 4-isopropoxyphenyl group , contributing steric bulk and potential π-π stacking interactions.
- A 3-oxopropanenitrile group, which introduces electrophilic reactivity at the nitrile and carbonyl positions.
- Implications : The conjugated system may enhance UV-Vis absorbance for photophysical studies, while the nitrile group could serve as a site for nucleophilic addition or cyclization reactions .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Answer : A multi-technique approach is recommended:
- NMR : and NMR to confirm proton environments and carbon connectivity. For example, the enolic proton (if present) may appear as a singlet near δ 12–14 ppm .
- FTIR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns.
- X-ray Crystallography : To resolve tautomeric ambiguity and confirm stereochemistry (e.g., E/Z configuration of the enone system) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, given steric hindrance from the isopropoxy group?
- Answer : Key strategies include:
- Catalyst Selection : Use Pd-catalyzed cross-coupling for aryl ether formation to mitigate steric effects .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) prevents decomposition of the nitrile group.
- Example Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc) | DMF | 62 |
| CuI | DMSO | 48 |
| (Adapted from benzimidazole synthesis protocols in ) |
Q. How can contradictions between NMR and X-ray crystallography data (e.g., tautomerism) be resolved?
- Answer :
- Variable Temperature NMR (VT-NMR) : Monitor proton shifts across temperatures to detect tautomeric equilibria .
- DFT Calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant tautomers .
- Crystallographic Refinement : Use SHELXL or OLEX2 to model disorder or partial occupancy in the crystal lattice .
Q. What computational methods predict the compound’s potential biological activity (e.g., kinase inhibition)?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase). The benzimidazole core may occupy the ATP-binding pocket .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy) with inhibitory activity using CoMFA/CoMSIA .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Decomposition above 250°C suggests thermal stability for solid-state applications .
- HPLC Purity Monitoring : Track degradation products (e.g., hydrolysis of nitrile to amide) at pH 2–12 over 24 hours .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; quantify intact compound via LC-MS .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the isopropoxy group may require microwave-assisted synthesis to reduce reaction times .
- Data Interpretation : Always cross-validate spectroscopic data with computational models to account for solvent effects or crystal packing biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
